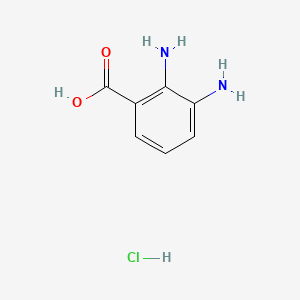

2,3-Diaminobenzoic acid hydrochloride

描述

Historical Overview of Diaminobenzoic Acid Chemistry

The exploration of aminobenzoic acids dates back to the 19th century, intricately linked with the burgeoning field of synthetic dye chemistry. nih.gov The diazotization reaction, discovered by Peter Griess, which involved treating aromatic amines with nitrous acid, was a seminal development. nih.gov This reaction, initially explored with compounds like aminobenzoic acid, laid the groundwork for the vast class of azo dyes. nih.govyoutube.com While early research predominantly focused on mono-aminobenzoic acids like p-aminobenzoic acid (PABA), known since 1863 nih.gov, the study of their diamino counterparts evolved as synthetic methodologies became more sophisticated.

The synthesis of the various isomers of diaminobenzoic acid, including the 2,3-isomer, was a logical progression, driven by the desire to create novel molecular architectures for dyes, pharmaceuticals, and other functional materials. The specific placement of the amino groups on the benzene (B151609) ring significantly influences the compound's properties and reactivity, a concept that became increasingly important as chemists sought to fine-tune the characteristics of their creations. youtube.com The development of methods to synthesize specific isomers, such as the reduction of the corresponding nitro-substituted benzoic acids, was crucial for advancing the chemistry of this class of compounds.

Significance of 2,3-Diaminobenzoic Acid in Organic Synthesis and Advanced Materials

2,3-Diaminobenzoic acid and its hydrochloride salt are valuable building blocks in the synthesis of a diverse array of organic molecules and polymers. The adjacent amino groups provide a reactive site for the construction of heterocyclic rings, most notably benzimidazoles. youtube.comorganic-chemistry.org The reaction of 2,3-diaminobenzoic acid with aldehydes or carboxylic acids (or their derivatives) under acidic conditions leads to the formation of the benzimidazole (B57391) ring system, a core structure in many biologically active compounds. researchgate.netnih.gov

In the realm of materials science, 2,3-diaminobenzoic acid serves as a key monomer in the synthesis of high-performance polymers. Its ability to undergo polycondensation with dicarboxylic acid derivatives, such as terephthaloyl chloride, allows for the creation of polyamides. nih.govresearchgate.net These polymers can exhibit desirable properties like thermal stability and mechanical strength. Furthermore, 2,3-diaminobenzoic acid is a precursor in the synthesis of polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. mdpi.comnih.gov The hydrochloride salt is often used in these polymerization reactions to improve the monomer's stability and solubility.

Structural and Chemical Context of 2,3-Diaminobenzoic Acid Hydrochloride

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group and two amino groups at the 2 and 3 positions. The hydrochloride salt forms by the protonation of one or both of the basic amino groups by hydrochloric acid. This protonation enhances the compound's stability and solubility in certain solvents, which can be advantageous for its use in synthesis.

The spatial arrangement of the functional groups is critical to its reactivity. The ortho-disposed amino groups are perfectly positioned to participate in cyclization reactions to form five-membered heterocyclic rings. The presence of both acidic (carboxylic acid) and basic (amino) groups makes it an amphoteric molecule, although the hydrochloride salt form emphasizes its basic character.

Below are tables detailing the physicochemical and spectroscopic properties of 2,3-diaminobenzoic acid and its hydrochloride salt, compiled from various sources.

Physicochemical Properties

| Property | 2,3-Diaminobenzoic Acid | This compound |

| CAS Number | 603-81-6 nih.gov | 1354428-17-3 |

| Molecular Formula | C₇H₈N₂O₂ nih.gov | C₇H₉ClN₂O₂ |

| Molecular Weight | 152.15 g/mol nih.gov | 188.61 g/mol |

| Appearance | Tan to brown solid chemicalbook.com | - |

| Melting Point | 198-204 °C (decomposes) chemicalbook.com | - |

Spectroscopic Data for 2,3-Diaminobenzoic Acid

| Spectroscopy | Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.09 (dd, J = 8.0, 1.5 Hz, 1H), 6.67 (dd, J = 7.4, 1.5 Hz, 1H), 6.34 (dd, J = 8.0, 7.4 Hz, 1H), 6.32 (br s, 4H, NH₂ + H₂O) chemicalbook.com |

| ¹³C NMR (75 MHz, DMSO-d₆) | δ 170.5, 139.6, 135.6, 119.4, 117.0, 114.9, 110.3 chemicalbook.com |

| FT-IR | Characteristic peaks for N-H, C=O, and aromatic C-H stretching and bending vibrations. |

Structure

3D Structure of Parent

属性

IUPAC Name |

2,3-diaminobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,8-9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWNWENDHSMOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354428-17-3 | |

| Record name | 2,3-Diaminobenzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Diaminobenzoic Acid Hydrochloride

Classical Synthetic Routes

Classical syntheses remain fundamental in the laboratory-scale and industrial production of 2,3-Diaminobenzoic acid. These routes often begin with nitro-substituted aromatic compounds that are readily available.

Reduction of Nitro-Substituted Benzoic Acid Precursors

The most direct method for synthesizing 2,3-Diaminobenzoic acid is through the reduction of a corresponding nitro-substituted benzoic acid. The choice of precursor is critical, with 2,3-dinitrobenzoic acid or 2-amino-3-nitrobenzoic acid being the most logical starting materials. The reduction of the nitro group(s) to amino groups is a well-understood transformation that can be achieved through various techniques.

Catalytic Hydrogenation Techniques

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes. This process typically involves gaseous hydrogen (H₂) and a metal catalyst.

The reaction proceeds through intermediates such as nitroso and hydroxylamine (B1172632) compounds. almacgroup.com A common synthesis route involves the catalytic hydrogenation of 2-amino-3-nitrobenzoic acid. In one documented procedure, 2-amino-3-nitrobenzoic acid is dissolved in methanol, and a 10% Palladium on carbon (Pd/C) catalyst is added. The mixture is then stirred under a hydrogen atmosphere at ambient pressure until the hydrogen absorption ceases, indicating the completion of the reaction. chemicalbook.com The resulting 2,3-Diaminobenzoic acid is then isolated after filtering the catalyst and evaporating the solvent, with reported yields around 69%. chemicalbook.com

Continuous-flow packed-bed reactors have been developed for the hydrogenation of aromatic nitrobenzoic acids in water, offering a greener and safer alternative to traditional batch processing. almacgroup.com While specific data for the 2,3-isomer in this system is not detailed, the general process for other nitrobenzoic acids has been optimized. For instance, the hydrogenation of p-nitrobenzoic acid in an aqueous sodium hydroxide (B78521) solution has been successfully performed in a conventional autoclave reactor to establish process parameters. almacgroup.com

General conditions for the hydrogenation of nitrobenzoic acids have also been outlined in patent literature, suggesting the reaction can be effectively carried out in an aqueous solution of the alkali metal salt of the acid at a pH of about 5 to 7. google.com This method utilizes hydrogen pressures below 100 psig and a hydrogenation catalyst, with the amount of catalyst being as low as 0.05 to 5 percent by weight based on the nitrobenzoic acid charge. google.com

Table 1: Examples of Catalytic Hydrogenation Conditions for Nitrobenzoic Acids

| Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 2-Amino-3-nitrobenzoic acid | 10% Pd/C | Methanol | Ambient | Not Specified | 69% | chemicalbook.com |

| p-Nitrobenzoic acid | Not Specified | Water/NaOH | 10 bar | 80 °C | Not Specified | almacgroup.com |

| Nitrobenzoic acid (general) | Palladium on charcoal | Aqueous alkali | < 100 psig | 50-100 °C | Not Specified | google.com |

| 3,5-Dinitrobenzoic acid | Rhenium thio complexes | Water | 0.1 MPa | Not Specified | High | knutd.edu.ua |

Chemical Reduction Approaches

Chemical reduction offers an alternative to catalytic hydrogenation and often employs metals in acidic or neutral media, or other reducing agents. These methods are valuable when catalytic hydrogenation is not feasible or when specific selectivity is required.

A classic method for nitro group reduction is the use of a metal and acid combination, such as tin (Sn) and hydrochloric acid (HCl). athabascau.ca This approach is a principal method for preparing primary aromatic amines. athabascau.ca The reduction proceeds through several intermediates, but under the typical reaction conditions, the final amine is the primary product isolated. athabascau.ca

More modern chemical reduction systems have been developed to be more selective and use less harsh conditions. One such system uses zinc (Zn) or magnesium (Mg) powder in combination with hydrazine (B178648) glyoxylate. This method has been shown to be effective for the selective reduction of aromatic nitro compounds to their corresponding amines, often in quantitative yields. The reactions are typically rapid, being completed within minutes to a few hours at room temperature or with gentle warming. niscpr.res.in For example, m-dinitrobenzoic acid can be reduced to m-diaminobenzoic acid in 120 minutes with an 80% yield using this system. niscpr.res.in

Table 2: Chemical Reduction of Aromatic Nitro Compounds with Zinc and Hydrazine Glyoxylate

| Starting Material | Product | Reaction Time (min) | Yield (%) | Source |

|---|---|---|---|---|

| o-Nitrobenzoic acid | Anthranilic acid | 30 | 90% | niscpr.res.in |

| m-Nitrobenzoic acid | m-Aminobenzoic acid | 30 | 80% | niscpr.res.in |

| p-Nitrobenzoic acid | p-Aminobenzoic acid | 30 | 80% | niscpr.res.in |

| m-Dinitrobenzoic acid | m-Diaminobenzoic acid | 120 | 80% | niscpr.res.in |

Multi-Step Synthetic Pathways from Readily Available Aromatic Compounds

The synthesis of 2,3-Diaminobenzoic acid hydrochloride can also be accomplished through multi-step pathways starting from more common aromatic compounds. These routes involve a sequence of reactions, typically including nitration, and potentially protection and deprotection steps, followed by a final reduction.

A logical precursor, 2,3-dinitrobenzoic acid, can itself be synthesized via the nitration of benzoic acid, although achieving the specific 2,3-disubstitution pattern can be challenging due to the directing effects of the carboxyl group. More controlled multi-step syntheses are often employed for related isomers, and these strategies can be adapted. For example, the synthesis of 3,4-Diaminobenzoic acid often starts from 4-aminobenzoic acid. guidechem.com This process involves:

Protection: The amino group is first protected, for example, by acetylation with acetic anhydride (B1165640) to form an acetamido group. guidechem.com

Nitration: The protected compound is then nitrated. In the case of 4-acetamidobenzoic acid, nitration with concentrated nitric acid yields 3-nitro-4-acetamidobenzoic acid. guidechem.com

Deprotection: The protecting acetyl group is removed by hydrolysis, typically under basic conditions (e.g., potassium hydroxide), to yield 4-amino-3-nitrobenzoic acid. guidechem.com

Reduction: The final step is the reduction of the nitro group to an amino group, which can be achieved using methods like those described in section 2.1.1. guidechem.com

A similar strategy could theoretically be applied starting from 2-aminobenzoic acid (anthranilic acid) or 3-aminobenzoic acid to achieve the desired 2,3-diamino substitution pattern.

Modern and Sustainable Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic methods, often referred to as "green chemistry."

High-Temperature Water (HTW) Synthesis Considerations

High-temperature water (HTW), defined as liquid water between 100 °C and its critical point (374 °C), has emerged as a promising green solvent and medium for organic synthesis. However, its application in the synthesis of 2,3-Diaminobenzoic acid requires careful consideration due to the potential for side reactions.

Research into the hydrothermal synthesis (HTS) of quinoxalines, which uses diaminobenzoic acids as starting materials, provides critical insights. Studies on the reaction of 3,4-diaminobenzoic acid with 1,2-diarylketones in HTW have shown that aromatic carboxylic acids are susceptible to decarboxylation at elevated temperatures. researchgate.netthieme-connect.com This decarboxylation is a significant side reaction that reduces the yield of the desired carboxylic acid product. researchgate.net

For instance, in the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids from 3,4-diaminobenzoic acid, the reaction is conducted at temperatures between 150–230 °C. researchgate.net While the desired product is formed, decarboxylated byproducts also arise from the direct decarboxylation of the 3,4-diaminobenzoic acid starting material. researchgate.netthieme-connect.com This indicates that any potential synthesis of 2,3-Diaminobenzoic acid in HTW would likely face challenges with the stability of the product itself, which could readily decarboxylate under the reaction conditions. Therefore, while HTW offers benefits by avoiding volatile organic solvents and toxic catalysts, its use in the final steps of synthesizing this compound may be limited by the thermal lability of the product. researchgate.net

Green Chemistry Principles in 2,3-Diaminobenzoic Acid Synthesis

The synthesis of 2,3-Diaminobenzoic acid and its subsequent conversion to the hydrochloride salt are increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous substances, and maximization of atom economy. wikipedia.orgacs.org Atom economy is a core concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgprimescholars.com Reactions with high atom economy, such as rearrangements or additions, are preferred over substitutions or eliminations which inherently generate byproducts. acs.org

A prevalent synthetic route to 2,3-Diaminobenzoic acid involves the reduction of a dinitro or nitro-amino precursor, such as 2-amino-3-nitrobenzoic acid. chemicalbook.com A common laboratory method employs a catalyst, like 10% Palladium on carbon (Pd/C), under a hydrogen atmosphere. chemicalbook.com While effective, green chemistry principles drive the search for more sustainable alternatives.

Key areas of research for greener synthesis include:

Catalysis: Developing more selective and efficient catalysts is crucial. numberanalytics.com For instance, the use of copper-based catalysts has been explored for diamine synthesis, offering alternative pathways. acs.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for related aminobenzoic acids, decreasing energy consumption from hours to minutes. researchgate.net

Safer Solvents: A significant goal is to replace volatile organic solvents (VOCs). Hydrothermal synthesis, which uses high-temperature water as the reaction medium, presents a promising alternative that can eliminate the need for both VOCs and harsh catalysts. uni-konstanz.de

High Atom-Economy Reactions: The use of multi-component reactions (MCRs), where most atoms from the reactants are incorporated into the final product, is a characteristic of highly efficient and green synthetic strategies. mdpi.com

The table below summarizes a conventional synthesis approach and highlights potential green chemistry improvements.

| Synthesis Parameter | Conventional Method | Green Chemistry Approach | Rationale |

| Precursor | 2-amino-3-nitrobenzoic acid chemicalbook.com | Biosourced precursors | Reduces reliance on petroleum-derived starting materials. mdpi.com |

| Reaction Type | Catalytic Hydrogenation chemicalbook.com | Catalytic transfer hydrogenation, MCRs | Avoids use of flammable H₂ gas; maximizes atom economy. mdpi.com |

| Energy Input | Conventional heating (hours) | Microwave irradiation (minutes) researchgate.net | Drastically reduces energy consumption and reaction time. |

| Solvent | Methanol (MeOH) chemicalbook.com | High-Temperature Water (HTW) uni-konstanz.de | Eliminates volatile organic solvents. |

| Catalyst | 10% Palladium on Carbon chemicalbook.com | Next-generation or recyclable catalysts | Improves efficiency and reduces heavy metal waste. numberanalytics.com |

Purification and Isolation Techniques for this compound

The isolation and purification of this compound are critical steps to ensure the high purity required for its applications. The process typically involves converting the synthesized 2,3-Diaminobenzoic acid into its hydrochloride salt, which often aids in purification due to changes in solubility. rochester.edu Adding hydrochloric acid protonates the basic amino groups, forming the salt which may precipitate from the reaction medium, allowing for initial separation. researchgate.net

Chromatographic Purification Strategies

Chromatography is a powerful technique for purifying 2,3-Diaminobenzoic acid and its derivatives to a high degree.

Column Chromatography: Flash or gravity column chromatography using silica (B1680970) gel as the stationary phase is a widely documented method. rsc.org The separation relies on the differential adsorption of the target compound and impurities onto the silica as a solvent mixture, the mobile phase, flows through the column. The selection of the mobile phase is critical for effective separation. For the free acid form of 2,3-Diaminobenzoic acid, a polar solvent system is required. chemicalbook.com For its less polar ester derivatives, mixtures of non-polar and moderately polar solvents are used. rsc.orgresearchgate.net

The following table details experimentally reported mobile phase compositions for the purification of 2,3-Diaminobenzoic acid and its methyl ester derivative.

| Compound | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Reference |

| 2,3-Diaminobenzoic acid | Silica Gel | Dichloromethane/Methanol | 5:1 | chemicalbook.com |

| Methyl 2,3-diaminobenzoate | Silica Gel | Hexane/Ethyl Acetate | 8:2 | rsc.org |

| Methyl 2,3-diaminobenzoate | Silica Gel | Hexane/Ethyl Acetate | 1:1 | rsc.org |

| Methyl 2,3-diaminobenzoate | Silica Gel | Ethyl Acetate/Hexane | 30:70 | researchgate.net |

High-Performance Liquid Chromatography (HPLC): For achieving even higher purity or for analytical purposes, HPLC is employed. While specific HPLC methods for this compound are not extensively detailed in general literature, strategies used for similar compounds, such as other carboxylic acids, are applicable. nih.gov This often involves normal-phase HPLC with a silica gel column or reverse-phase HPLC with a modified silica column (e.g., C18).

Recrystallization and Precipitation Methodologies

Recrystallization is a fundamental purification technique based on the principle that a compound's solubility in a solvent increases with temperature. stackexchange.com A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the solubility decreases, the target compound forms pure crystals, leaving impurities behind in the solvent.

Single-Solvent Recrystallization: The ideal solvent is one in which the compound is highly soluble at high temperatures but sparingly soluble at room or cold temperatures. stackexchange.com For aminobenzoic acids, water can be a suitable solvent, although the formation of the hydrochloride salt significantly alters its solubility characteristics. researchgate.netstackexchange.com The hydrochloride salt of an aminobenzoic acid will often precipitate upon cooling an acidic aqueous solution. researchgate.net

Two-Solvent (Anti-Solvent) Recrystallization: This method is used when a suitable single solvent cannot be found. The compound is dissolved in a "good" solvent in which it is highly soluble. A second solvent, an "anti-solvent" in which the compound is insoluble, is then added slowly until the solution becomes cloudy (the saturation point). reddit.com Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals. For aminobenzoic acids, solvent/anti-solvent systems like DMSO/water or DMF/water have been investigated. rsc.org

The choice of solvent is paramount and often determined experimentally. The table below provides examples of solvents used for the recrystallization of the related benzoic acid, offering a starting point for developing procedures for its di-amino derivative.

| Solvent System | Type | Rationale | Reference |

| Boiling Water | Single Solvent | Good solubility at high temp, poor at low temp. | stackexchange.com |

| Aqueous Ethanol (B145695) | Two-Solvent | Compound dissolved in ethanol, water added as anti-solvent. | stackexchange.com |

| Benzene (B151609) | Single Solvent | An organic, non-polar option. | stackexchange.com |

| DMSO/Water | Two-Solvent | DMSO is a "good" solvent, water is the anti-solvent. rsc.org | rsc.org |

Precipitation is another key method, often used as a rapid, initial purification step. It can be induced by changing the pH of the solution or by adding an anti-solvent. For instance, after a reaction in a solvent like N,N-Dimethylformamide (DMF), adding water can cause the less water-soluble product to precipitate out of the solution. nih.gov

Chemical Transformations and Derivatization Strategies of 2,3 Diaminobenzoic Acid

Reactions Involving Amine Functionalities

The presence of two nucleophilic amine groups in the ortho position to each other is the cornerstone of 2,3-diaminobenzoic acid's synthetic utility. These groups readily participate in reactions typical of primary aromatic amines, leading to the formation of Schiff bases, amides, and a variety of heterocyclic systems.

Schiff Base Formation and Condensation Reactions

The reaction of primary amines with aldehydes and ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. wikipedia.orglibretexts.org 2,3-Diaminobenzoic acid can undergo condensation with carbonyl compounds, a reaction where two molecules combine with the elimination of a small molecule, typically water. youtube.comslideshare.net This reaction is often catalyzed by a weak acid, as a controlled pH is necessary to facilitate the reaction without deactivating the amine nucleophile. libretexts.org

The condensation of 3,4-diaminobenzoic acid, an isomer of the title compound, with various salicylaldehyde (B1680747) derivatives results in the formation of tetradentate Schiff base ligands. nih.gov Similarly, 2,3-diaminobenzoic acid can react with aldehydes and ketones, leading to Schiff base intermediates that can be isolated or used in situ for subsequent reactions. The reaction between an amine and a carbonyl compound proceeds via nucleophilic addition to form a hemiaminal, which then dehydrates to the imine. wikipedia.org The stability of the resulting Schiff base can be enhanced by conjugation with aromatic rings. youtube.com

The general scheme for Schiff base formation involves the reaction of the diamine with two equivalents of an aldehyde or ketone.

General Reaction for Schiff Base Formation

R-CHO + H₂N-Ar-NH₂ + OHC-R → R-CH=N-Ar-N=CH-R + 2H₂O

(where Ar represents the 3-carboxy-1,2-phenylene group from 2,3-diaminobenzoic acid)

These condensation reactions are pivotal, often serving as the initial step in the synthesis of more complex heterocyclic structures.

Acylation and Amidation Reactions

The amine groups of 2,3-diaminobenzoic acid can be readily acylated to form amides. Amidation is a crucial reaction in organic synthesis, typically involving the reaction of an amine with a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. lookchemmall.combohrium.com Direct amidation of a carboxylic acid with an amine can be promoted by catalysts like boric acid or titanium tetrachloride (TiCl₄). researchgate.netnih.gov

When reacting with acylating agents, mono- or di-acylated products can be formed. The reactivity of the second amine group often decreases after the first one has been acylated. youtube.com This differential reactivity can be exploited for selective synthesis. The use of coupling agents facilitates the formation of the amide bond under mild conditions. lookchemmall.com

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |

| 2,3-Diaminobenzoic acid | Acyl Chloride (R-COCl) | Diamide | Base |

| 2,3-Diaminobenzoic acid | Carboxylic Acid (R-COOH) | Diamide | Coupling Agent (e.g., DCC, TiCl₄) nih.gov |

| 2,3-Diaminobenzoic acid | Acid Anhydride (B1165640) ((RCO)₂O) | Diamide | Mild Heating |

This table presents typical acylation and amidation reactions.

These amidation reactions are fundamental for introducing a variety of side chains and functional groups, further expanding the synthetic utility of the 2,3-diaminobenzoic acid scaffold.

Heterocyclic Ring Closures and Annulation Reactions

The most significant application of 2,3-diaminobenzoic acid in synthetic chemistry is its use as a building block for nitrogen-containing heterocycles. nih.gov The ortho-disposed amine groups are perfectly positioned to undergo cyclocondensation reactions with reagents containing two electrophilic centers, leading to the formation of fused heterocyclic systems.

Benzimidazoles are a prominent class of heterocyclic compounds. The reaction of ortho-phenylenediamines, like 2,3-diaminobenzoic acid, with aldehydes or carboxylic acids is a classic method for their synthesis. youtube.comorganic-chemistry.org The reaction with an aldehyde, often catalyzed by an oxidizing agent or a Lewis acid under microwave irradiation, proceeds through an initial Schiff base formation followed by intramolecular cyclization and oxidation to furnish the benzimidazole (B57391) ring. nih.gov

Various catalysts, including erbium(III) triflate (Er(OTf)₃), can be employed to enhance the efficiency of this transformation, often under solvent-free conditions. nih.gov The reaction with carboxylic acids or their derivatives typically requires heat or a dehydrating agent to facilitate the cyclization. youtube.com

| Reactant 1 | Reactant 2 | Heterocyclic Product | Catalyst/Conditions |

| 2,3-Diaminobenzoic acid | Aldehyde (R-CHO) | 2-Substituted-1H-benzimidazole-4-carboxylic acid | Er(OTf)₃, Microwave nih.gov |

| 2,3-Diaminobenzoic acid | Carboxylic Acid (R-COOH) | 2-Substituted-1H-benzimidazole-4-carboxylic acid | Acid, Heat |

| 2,3-Diaminobenzoic acid | Formic Acid (HCOOH) | 1H-Benzimidazole-4-carboxylic acid | Reflux youtube.com |

This table illustrates common methods for synthesizing benzimidazole derivatives from 2,3-diaminobenzoic acid.

Quinoxalines are another important class of nitrogen-containing heterocycles formed from ortho-phenylenediamines. Their synthesis involves the cyclocondensation reaction with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583) derivatives. organic-chemistry.orgnih.govresearchgate.net This reaction is often straightforward, sometimes occurring in water without the need for a catalyst, making it an environmentally friendly process. semanticscholar.org

The reaction of 2,3-diaminobenzoic acid with an α-diketone like benzil would yield a 2,3-diarylquinoxaline-5-carboxylic acid. researchgate.netslideshare.net The reaction proceeds rapidly, driven by the formation of the stable aromatic quinoxaline (B1680401) ring system.

| Reactant 1 | Reactant 2 (α-Dicarbonyl) | Heterocyclic Product |

| 2,3-Diaminobenzoic acid | Glyoxal | Quinoxaline-5-carboxylic acid |

| 2,3-Diaminobenzoic acid | Benzil | 2,3-Diphenylquinoxaline-5-carboxylic acid |

| 2,3-Diaminobenzoic acid | 2,3-Butanedione (B143835) | 2,3-Dimethylquinoxaline-5-carboxylic acid |

This table shows the synthesis of quinoxaline derivatives from 2,3-diaminobenzoic acid and various α-dicarbonyl compounds.

The reactivity of 2,3-diaminobenzoic acid extends to the synthesis of other heterocyclic systems. For instance, reaction with cyanogen (B1215507) bromide can lead to the formation of 2-aminobenzimidazole (B67599) derivatives. researchgate.net Furthermore, reactions can be designed to form larger ring systems. For example, its isomer, anthranilic acid, is used to synthesize quinazolines and benzodiazepines. diva-portal.org By analogy, 2,3-diaminobenzoic acid can be a precursor to phenazines through oxidative condensation reactions. The reaction of 2,3-diaminophenazine with aldehydes has been used to create larger Schiff base ligands, indicating the potential for 2,3-diaminobenzoic acid to form similar extended structures. researchgate.net The reaction with α-haloesters can also lead to the formation of 1,2,4-triazin-6-ones. tubitak.gov.tr

The versatility of 2,3-diaminobenzoic acid as a synthon continues to be explored for the creation of novel and structurally diverse nitrogen-containing heterocyclic molecules. uow.edu.au

Reactions Involving Carboxyl Functionality

The carboxylic acid group of 2,3-diaminobenzoic acid is a primary site for transformations such as esterification and amide bond formation, enabling the introduction of a wide array of functional groups and molecular scaffolds.

Esterification of the carboxylic acid moiety is a fundamental transformation that modifies the polarity and reactivity of the 2,3-diaminobenzoic acid core. This reaction is often a preliminary step to protect the carboxyl group or to create intermediates for further synthesis. A common method for this conversion is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions.

For instance, the synthesis of benzocaine (B179285) from p-aminobenzoic acid, a structurally related compound, involves heating the acid in ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. libretexts.org A similar principle can be applied to produce esters of 2,3-diaminobenzoic acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. Subsequent elimination of water yields the ester.

The methyl ester of 2,3-diaminobenzoic acid has been synthesized and is available as a chemical building block. researchgate.netcarlroth.com Research has also utilized the methyl ester of the isomeric 3,4-diaminobenzoic acid as a starting material to circumvent side reactions like decarboxylation that can occur with the free acid under high-temperature conditions. researchgate.netuni-konstanz.dethieme-connect.com

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| p-Aminobenzoic acid | Ethanol, Conc. H₂SO₄ | Benzocaine (Ethyl p-aminobenzoate) | Reflux | libretexts.org |

This table includes a representative reaction for a similar compound due to the general applicability of the method.

The formation of an amide bond by coupling the carboxylic acid of 2,3-diaminobenzoic acid with a primary or secondary amine is a cornerstone of its derivatization. This reaction is crucial for building larger, more complex molecules. Due to the low reactivity of the free carboxylic acid, coupling reagents are typically required to activate the carboxyl group. luxembourg-bio.com

A widely applicable method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govhepatochem.com The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The addition of HOBt minimizes side reactions and can reduce the racemization of chiral amines. hepatochem.com A convenient protocol for coupling electron-deficient amines utilizes EDC and 4-(dimethylamino)pyridine (DMAP) with a catalytic amount of HOBt, proving effective for a range of substrates. nih.gov

Another approach is the mixed anhydride method, where the N-acylamino acid is reacted with an aminobenzoic acid to form N-(N-acylaminoacyl)aminobenzoic acids. google.com These methods are fundamental in medicinal chemistry for synthesizing libraries of compounds for screening purposes. For example, derivatives of the isomeric 3,4-diaminobenzoic acid have been synthesized to act as inhibitors for M1 aminopeptidases. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent System | Description | Key Features | Reference |

|---|---|---|---|

| EDC / HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-Hydroxybenzotriazole | Widely used, good for electron-deficient amines, minimizes side reactions. | nih.govhepatochem.com |

| DCC / DMAP | Dicyclohexylcarbodiimide with 4-(Dimethylamino)pyridine | Classic reagent; DMAP acts as an acyl transfer agent. The byproduct, dicyclohexylurea, is insoluble and easily filtered. | luxembourg-bio.com |

| HATU / DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) with Diisopropylethylamine | Highly efficient aminium-based reagent, often used in solid-phase peptide synthesis. | luxembourg-bio.com |

Conjugation Chemistry and Bioconjugation (excluding clinical applications)

The derivatization of 2,3-diaminobenzoic acid is highly relevant to the field of conjugation chemistry, where molecules are linked together to create constructs with novel properties. While excluding clinical applications, the underlying chemistry is significant in materials science and biochemical research.

Diaminobenzoic acid (Dbz) derivatives, particularly the 3,4-isomer, are employed as "safety-catch" linkers in solid-phase synthesis. acs.org In this strategy, a molecule of interest (like a peptide) is attached to the Dbz linker, which is itself bound to a solid support. The linker is stable under the conditions of synthesis but can be activated under specific conditions to release the molecule, often with a newly functionalized C-terminus. This allows for the creation of peptide thioesters, cyclic peptides, and other modified biomolecules. acs.org

A one-step method for synthesizing Fmoc-amino acid-Dbz-OH conjugates has been developed, which serves as a preloaded resin for peptide synthesis. acs.org The coupling of the free diaminobenzoic acid with Fmoc-amino acids using coupling agents like HATU provides the desired conjugates in good yields, demonstrating a practical application of the amide bond-forming reactions discussed previously. acs.org These conjugation strategies are pivotal for creating specific molecular probes and materials. For example, conjugates of 2,3-diaminobenzoic acid with p-hydroxyphenylacetic acid have been noted to have different solubility properties than those with hydroxybenzoic acid. biosynth.com

Regioselective Functionalization Studies

A significant challenge and area of interest in the chemistry of 2,3-diaminobenzoic acid is regioselectivity—the ability to react one functional group selectively in the presence of the others. The two adjacent amino groups have different steric and electronic environments, which can be exploited for selective reactions.

A prominent example of regioselective functionalization is the synthesis of quinoxalines. 2,3-Diaminobenzoic acid reacts with 1,2-dicarbonyl compounds, such as 2,3-butanedione or benzil, to form quinoxaline-5-carboxylic acids. thieme-connect.comchemicalbook.com This reaction involves the selective condensation of both amino groups with the two carbonyl groups of the diketone, forming the heterocyclic quinoxaline ring while leaving the carboxylic acid group untouched. Studies on the isomeric 3,4-diaminobenzoic acid have shown that these reactions can be performed in high-temperature water, offering a greener alternative to traditional solvents. researchgate.netuni-konstanz.de

To achieve functionalization at a specific amino group or to prevent unwanted side reactions like decarboxylation, protection strategies are often employed. uni-konstanz.de For example, protecting the amino groups with a tert-butyloxycarbonyl (Boc) group allows for reactions at the carboxylic acid moiety. The Boc groups can then be removed under acidic conditions. This strategy was used to inhibit decarboxylation during the synthesis of quinoxaline carboxylic acids at high temperatures. uni-konstanz.dethieme-connect.com

Selective N-acylation, where only one of the two amino groups reacts, is another key regioselective transformation. The difference in nucleophilicity between the two amino groups can sometimes be exploited by carefully controlling reaction conditions (e.g., stoichiometry of reagents, temperature). In a related context, studies on 3,4-diaminobenzoic acid have shown that coupling with Fmoc-amino acids can be directed to the more reactive meta-amino group. acs.org Such selective modifications are crucial for building complex molecular architectures based on the diaminobenzoic acid scaffold.

Applications in Advanced Materials Science and Engineering

Functional Materials Development

Beyond its role as a monomer, the intrinsic chemical properties of 2,3-Diaminobenzoic acid hydrochloride make it a candidate for developing functional materials, particularly in the area of fire safety.

Intumescent systems are a key technology in passive fire protection. When exposed to high temperatures, an intumescent material swells to form a thick, porous, and non-combustible carbonaceous char. specialchem.comnih.gov This char acts as an insulating barrier, protecting the underlying substrate from the heat of the fire. specialchem.com

A typical intumescent formulation contains three key components:

An Acid Source: Often a phosphorus-containing compound like ammonium (B1175870) polyphosphate, which decomposes to produce a strong acid (e.g., polyphosphoric acid) upon heating. nih.govnih.gov

A Carbon Source (Carbonific): A polyhydric alcohol, such as pentaerythritol, that reacts with the acid to form esters that then decompose into a stable carbon char. specialchem.comnih.gov

A Blowing Agent (Spumific): A compound, like melamine, that releases large volumes of non-flammable gases (e.g., ammonia, nitrogen) at high temperatures, causing the char to foam and expand. specialchem.comnih.gov

The molecular structure of this compound uniquely combines aspects of all three components into a single molecule.

Acid Source: The hydrochloride provides a source of strong acid (HCl), and the carboxylic acid group provides an additional acidic component.

Carbon Source: The aromatic benzene (B151609) ring is a rich source of carbon that can readily form a stable char upon thermal decomposition.

Blowing Agent: The two amino groups can decompose at high temperatures to release nitrogen and ammonia gas, which can act as blowing agents to expand the forming char.

This multifunctional nature suggests that this compound could be a highly efficient single-component additive or a synergistic component in advanced intumescent and flame-retardant formulations for polymers and coatings.

Preparation of Metal-Organic Frameworks (MOFs) and Metal-Organic Gels (MOGs)

Metal-Organic Frameworks (MOFs) and Metal-Organic Gels (MOGs) are classes of porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is critical as it determines the topology, porosity, and functional properties of the resulting material.

There are no specific, documented instances of this compound being utilized as a primary organic linker for the synthesis of MOFs or MOGs in the reviewed scientific literature. Research in this area tends to focus on ligands with carboxylate groups positioned to facilitate the formation of stable, extended networks with metal centers. While the amino groups on 2,3-Diaminobenzoic acid could potentially serve as additional functional sites within a framework, its direct role as a primary structural linker in MOF and MOG synthesis has not been reported.

Biomaterials Development (e.g., synthetic mucus platforms)

The development of advanced biomaterials, including synthetic mucus platforms, is a rapidly advancing field. These platforms aim to mimic the viscoelastic and biochemical properties of native human mucus for applications in drug delivery studies, disease modeling, and antimicrobial research.

The primary components of these synthetic hydrogels are typically high-molecular-weight glycoproteins, such as mucins, which are crosslinked to form a gel matrix. Common crosslinking agents include polymers like polyethylene glycol (PEG) derivatives. A review of the methodologies for creating synthetic mucus reveals that this compound is not a constituent component. While various small molecules may be incorporated to functionalize such biomaterials, there is no evidence in the current body of research to suggest that this compound is used in the formulation of synthetic mucus platforms.

Role in Analytical Chemistry and Sensor Technologies

Fluorescence Properties and Mechanisms

The fluorescence of 2,3-DBA and its derivatives is a key feature exploited in modern analytical methods. This luminescence can be intrinsic to the molecule itself or can be harnessed in novel nanomaterials derived from it.

While specific spectral data for 2,3-Diaminobenzoic acid is not extensively detailed in readily available literature, the broader class of aminobenzoic acids is known for fluorescent properties stemming from intramolecular charge transfer (ICT). researchgate.net In these molecules, the amino group acts as an electron donor and the carboxylic group as an electron acceptor. researchgate.net This inherent charge transfer character is fundamental to their photophysical behavior.

Studies on its isomer, 3,5-diaminobenzoic acid (DABA), show strong fluorescence emission around 410 nm upon excitation at 280 nm. mdpi.com The fluorescence of DABA is sensitive to its environment, exhibiting a bathochromic (red) shift in emission spectra when moving from non-polar to polar solvents, which indicates that the excited state is more polarized than the ground state. researchgate.netresearchgate.net This solvatochromism is a common trait in molecules with ICT characteristics. Furthermore, fluorescence assays using diaminobenzoic acid, such as the one involving 3,5-diaminobenzoic acid dihydrochloride, have been developed for the quantification of biological molecules like DNA, highlighting the analytical utility of this class of compounds. nih.gov The reaction solution of 2,3-diaminobenzoic acid itself is noted to have fluorescence properties that can be used to detect contaminants. biosynth.com

Diaminobenzoic acid isomers are effective precursors for the synthesis of highly luminescent carbon dots (CDs), which are nanoscale carbon-based particles with significant promise in bioimaging and sensing. chemicalbook.comsigmaaldrich.com Researchers have synthesized green to red emissive CDs using 2,3-diaminobenzoic acid (23DBA) and 3,4-diaminobenzoic acid (34DBA) via a one-step solvothermal method. chemicalbook.comsigmaaldrich.com

The luminescence mechanism is not due to quantum confinement effects but rather originates from specific molecular fluorophores formed during the synthesis. chemicalbook.comsigmaaldrich.com For CDs derived from diaminobenzoic acid (DBA), the carboxyl groups create an acidic environment that catalyzes the formation of new molecular fluorophores, identified as QXPDAA-1 and QXPDAA-2. chemicalbook.comsigmaaldrich.com The emission color is highly dependent on the structure of these fluorophores. The position of the carboxyl group on the fluorophore affects the degree of intramolecular charge transfer (ICT), which in turn alters the photon transition band gap. sigmaaldrich.com This modulation of the band gap is what facilitates the tuning of the emission color, promoting red emission in certain configurations. sigmaaldrich.com Transient absorption spectra have confirmed that the multiple-peak emission observed in these DBA-based CDs arises from a single type of luminescence center. chemicalbook.comsigmaaldrich.com

The photoluminescence quantum yield (PLQY) is a critical metric for evaluating the efficiency of a fluorescent material. While specific PLQY values for CDs derived solely from 2,3-DBA are not prominently reported, studies on related systems provide valuable insights. For instance, red-emissive carbon dots synthesized using a related precursor, o-phenylenediamine (B120857), in an acid-driven environment have demonstrated a high photoluminescence quantum yield of up to 33.26%. chemicalbook.com Other work using o-phenylenediamine under different conditions to produce multicolor CDs reported quantum yields of 9.5% for red-CDs, 10.5% for green-CDs, and 10.0% for blue-CDs. fishersci.com

| Precursor | CD Emission Color | Photoluminescence Quantum Yield (PLQY) | Reference |

|---|---|---|---|

| o-Phenylenediamine (related precursor) | Red | up to 33.26% | chemicalbook.com |

| o-Phenylenediamine (related precursor) | Red | 9.5% | fishersci.com |

| o-Phenylenediamine (related precursor) | Green | 10.5% | fishersci.com |

| o-Phenylenediamine (related precursor) | Blue | 10.0% | fishersci.com |

Development of Chemosensors and Probes

The ability of 2,3-DBA and its derivatives to bind with specific analytes and produce a measurable optical signal makes them excellent candidates for chemosensors. These sensors can be designed for high selectivity and sensitivity towards various metal ions and anions.

The ortho-diamine structure of 2,3-DBA is particularly effective for chelating metal ions. This property is the foundation for its use in detecting various metal species.

Selenium (Se(IV)) : An isomer, 3,4-Diaminobenzoic acid, is used for the differential pulse polarographic determination of Selenium(IV). The reaction between Se(IV) and the aromatic o-diamine forms a colored and electroactive piazselenol compound (4-carboxy piazselenol). nih.gov This method is noteworthy because it overcomes interference from other metal ions, particularly Pb(II) and Cd(II), thereby increasing the sensitivity and reliability of selenium detection. nih.gov

Iron (Fe(III)) and Lead (Pb(II)) : While 2,3-DBA is known to be an effective chelating agent for metal ions, specific sensor applications for Fe(III) and Pb(II) using this exact molecule are not widely documented in the reviewed literature. chemicalbook.com However, the broader class of aminobenzoic acids has been used to construct Schiff base probes for the colorimetric and fluorescent detection of Fe(III). researchgate.net This indicates the potential of 2,3-DBA as a building block for such sensors.

| Analyte | Precursor/Sensor | Methodology | Key Finding | Reference |

|---|---|---|---|---|

| Selenium (IV) | 3,4-Diaminobenzoic acid | Differential Pulse Polarography | Forms 4-carboxy piazselenol; avoids interference from Pb(II) and Cd(II). | nih.gov |

The design of sensors for anions is a significant area of analytical chemistry due to the importance of monitoring species like cyanide and fluoride (B91410) in environmental and biological systems.

Cyanide (CN⁻) : A highly selective and sensitive chemosensor for cyanide has been developed based on 2,3-diaminophenazine hydrochloride, a derivative closely related to 2,3-DBA. rsc.org This sensor operates effectively in pure water and exhibits both a visible color change and a strong fluorescence response upon reaction with cyanide. rsc.org The system functions as a chemodosimeter, where an irreversible reaction with the analyte produces the signal. This probe is exceptionally sensitive, with detection limits in the nanomolar range, making it suitable for practical applications such as testing plant seeds and water samples. rsc.org

Fluoride (F⁻) : While numerous fluorescent probes for fluoride exist, specific examples directly employing 2,3-Diaminobenzoic acid hydrochloride were not prominent in the surveyed research. The design of such sensors often relies on interactions like hydrogen bonding or fluoride-induced chemical reactions, principles to which the 2,3-DBA structure could potentially be adapted.

| Analyte | Sensor | Detection Limit (Method) | Key Feature | Reference |

|---|---|---|---|---|

| Cyanide (CN⁻) | 2,3-Diaminophenazine hydrochloride | 1.13 x 10⁻⁹ M (Fluorescence) | Dual visible and fluorescent response in pure water. | rsc.org |

| Cyanide (CN⁻) | 2,3-Diaminophenazine hydrochloride | 1.95 x 10⁻⁷ M (Absorption) | High selectivity and applicability to real samples. | rsc.org |

pH-Responsive Fluorescent Sensors

While specific documented applications of this compound as a pH-responsive fluorescent sensor are not extensively reported in mainstream literature, its molecular structure provides a strong theoretical basis for such functionality. The molecule possesses three ionizable groups: a carboxylic acid and two adjacent aromatic amine groups. Each of these groups has a distinct pKa value, leading to different protonation states across a wide pH range.

The fluorescence of an aromatic molecule is highly sensitive to its electronic properties. Changes in pH alter the protonation state of the amino and carboxyl groups, which in turn modifies the intramolecular charge transfer (ICT) characteristics of the molecule. For instance, protonation of the amino groups at low pH would turn them into electron-withdrawing ammonium (B1175870) (-NH₃⁺) groups, while deprotonation of the carboxylic acid group at higher pH forms the electron-donating carboxylate (-COO⁻) group. These transformations directly impact the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby changing the fluorescence properties, including emission wavelength (color) and quantum yield (intensity). This inherent pH-dependent fluorescence makes 2,3-diaminobenzoic acid and its derivatives potential candidates for the development of ratiometric or "turn-on/turn-off" fluorescent pH sensors.

Chromogenic Reagents in Biochemical Assays (excluding clinical diagnostics)

2,3-Diaminobenzoic acid is a valuable chromogenic and fluorogenic reagent in biochemical research, primarily due to the reactivity of its two adjacent amine groups. This structure allows it to undergo condensation reactions with 1,2-dicarbonyl compounds to form stable, highly fluorescent quinoxaline (B1680401) derivatives.

A prominent application in this area is the quantification of sialic acids in glycobiology research. nih.govnih.gov Sialic acids are nine-carbon α-keto acids that can be oxidized to form a reactive dicarbonyl intermediate. In the assay, sialic acids are first released from glycoproteins or other glycoconjugates by mild acid hydrolysis. nih.govludger.com The released sialic acids are then heated with 2,3-diaminobenzoic acid (or a similar diamino compound like 1,2-diamino-4,5-methylenedioxybenzene, DMB). ludger.comqa-bio.com The diamine condenses with the α-keto acid moiety of the sialic acid, forming a fluorescent product that can be sensitively quantified using fluorescence spectroscopy or HPLC with a fluorescence detector. ludger.com This method is highly specific and allows for the determination of total sialic acid content in various biological samples for research purposes, such as monitoring protein glycosylation. nih.govludger.com This reactivity with dicarbonyls also allows it to be used as a trapping agent for reactive carbonyl species in studies of glycation and carbonyl stress. csic.esresearchgate.net

Analytical Techniques for Characterization and Quantification

The precise characterization and quantification of this compound are essential for its application in research and synthesis. This is achieved through a combination of spectroscopic and chromatographic methods.

Spectroscopic Characterization (NMR, FTIR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. The provided data corresponds to the free acid form, 2,3-Diaminobenzoic acid. chemicalbook.com

¹H and ¹³C NMR Data for 2,3-Diaminobenzoic acid in DMSO-d₆ chemicalbook.com

| ¹H NMR (300 MHz, DMSO-d₆) | ¹³C NMR (75 MHz, DMSO-d₆) | ||

|---|---|---|---|

| Chemical Shift (δ) ppm | Description | Chemical Shift (δ) ppm | Assignment |

| 7.09 | dd, J = 8.0, 1.5 Hz, 1H | 170.5 | -COOH |

| 6.67 | dd, J = 7.4, 1.5 Hz, 1H | 139.6 | Aromatic C |

| 6.34 | dd, J = 8.0, 7.4 Hz, 1H | 135.6 | Aromatic C |

| 6.32 | br s, 4H (amines + acid) | 119.4 | Aromatic CH |

| 117.0 | Aromatic CH | ||

| 114.9 | Aromatic CH | ||

| 110.3 | Aromatic C |

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis identifies the functional groups present in the molecule through their characteristic vibrational frequencies.

Characteristic FTIR Absorption Bands for 2,3-Diaminobenzoic acid

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3300 | N-H Stretch | Aromatic Amine (-NH₂) |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid (-COOH) docbrown.info |

| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (-COOH) docbrown.infomdpi.com |

| ~1620 - 1580 | N-H Bend | Aromatic Amine (-NH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1320 - 1210 | C-O Stretch | Carboxylic Acid (-COOH) docbrown.info |

| ~1300 | C-N Stretch | Aromatic Amine |

UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy measures the electronic transitions within the molecule. Aromatic compounds like 2,3-diaminobenzoic acid typically exhibit two main absorption bands corresponding to π→π* transitions. The presence of amino groups generally causes a bathochromic (red) shift compared to unsubstituted benzoic acid. researchgate.net

Expected UV-Vis Absorption Maxima (λₘₐₓ) for 2,3-Diaminobenzoic acid

| Approximate λₘₐₓ (nm) | Electronic Transition |

|---|---|

| ~220 - 240 | π→π |

| ~280 - 310 | π→π |

Mass Spectrometry : This technique provides the exact molecular weight and information about the molecule's fragmentation pattern. The monoisotopic mass of the free acid (C₇H₈N₂O₂) is 152.0586 Da. nih.gov Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (M-17) or a carboxyl radical (M-45). libretexts.org

Chromatographic Methods (HPLC, GC)

Chromatographic techniques are essential for separating the compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is the premier method for the analysis of 2,3-diaminobenzoic acid. Due to the compound's polar and ionizable nature, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, provides excellent separation of diaminobenzoic acid isomers. sielc.comhelixchrom.com A standard reversed-phase C18 column can also be effective. researchgate.net

Typical HPLC Parameters for 2,3-Diaminobenzoic acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or Mixed-Mode (e.g., Primesep 100, Coresep 100) sielc.comhelixchrom.com |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (ACN) and aqueous buffer (e.g., water with formic acid or phosphoric acid) helixchrom.comsielc.com |

| Detection | UV-Vis at an absorption maximum (e.g., 230 nm) sielc.com |

| Flow Rate | ~0.5 - 1.0 mL/min helixchrom.com |

Gas Chromatography (GC) : Direct analysis of this compound by GC is not feasible due to its high polarity, low volatility, and thermal instability. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable form. A common approach involves esterification of the carboxylic acid group (e.g., forming a methyl ester with BF₃ in methanol) and acylation of the two amine groups (e.g., using trifluoroacetic anhydride). nih.govmdpi.com The resulting derivative can then be analyzed by GC-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Coordination Chemistry and Metal Complexation

Ligand Properties of 2,3-Diaminobenzoic Acid

The arrangement of donor atoms in 2,3-Diaminobenzoic acid dictates its coordination behavior. The presence of two adjacent amino groups (-NH₂) and a neighboring carboxyl group (-COOH) provides multiple binding sites for metal ions. nih.gov

Binding Modes and Chelation Behavior with Transition Metals

2,3-Diaminobenzoic acid can coordinate with metal ions in several ways, acting as a bidentate or tridentate ligand. The chelation typically involves the nitrogen atoms of the two amino groups and/or the oxygen atoms of the carboxylate group. This multi-point attachment, known as the chelate effect, results in enhanced thermodynamic stability of the resulting metal complexes compared to those formed with analogous monodentate ligands. The specific binding mode often depends on factors such as the nature of the metal ion, the reaction conditions (like pH), and the presence of other competing ligands.

Schiff Base Ligands Derived from 2,3-Diaminobenzoic Acid

The two amino groups of 2,3-Diaminobenzoic acid are reactive and can undergo condensation reactions with aldehydes or ketones to form Schiff bases. wikipedia.org This reaction creates a new class of ligands with an imine (C=N) functional group. wikipedia.orgmdpi.com These Schiff base ligands are often polydentate, offering additional and more diverse coordination sites. mdpi.com For instance, condensation with salicylaldehyde (B1680747) derivatives can produce tetradentate Schiff base ligands. nih.gov The resulting imine nitrogen and other donor atoms from the parent molecules can then coordinate to metal ions, forming highly stable and often structurally complex coordination compounds. wikipedia.orgnih.gov

The general synthesis of a Schiff base involves the nucleophilic addition of the amine to the carbonyl compound, forming a hemiaminal intermediate, which then dehydrates to form the imine. wikipedia.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2,3-Diaminobenzoic acid and its Schiff base derivatives typically involves reacting a salt of the desired metal with the ligand in a suitable solvent. nih.gov The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Palladium(II)

Palladium(II) complexes are of significant interest due to their potential applications in catalysis and medicine. mdpi.com They readily form stable, typically square planar, complexes. science.gov The synthesis of Palladium(II) complexes with ligands like 2,3-Diaminobenzoic acid can be achieved through various routes, including non-aqueous methods to ensure the formation of single, well-defined products. nih.gov The reaction of a Pd(II) salt, such as Pd(CH₃COO)₂, with the deprotonated ligand yields the complex. mdpi.com Characterization is often performed using IR, NMR, and UV-Vis spectroscopy to confirm the coordination mode. mdpi.comnih.gov For example, in square-planar Pd(II) complexes, specific d-d electronic transitions can be observed in the UV-Vis spectrum. mdpi.com

Complexes with Copper(II), Ruthenium(II), Cobalt(II), Nickel(II), Mercury(II), Silver(I), Zinc(II)

2,3-Diaminobenzoic acid and its derivatives form complexes with a wide range of other transition metals.

Copper(II): Copper(II) complexes are known for their diverse coordination geometries, often distorted square-pyramidal or octahedral. mdpi.com Schiff base complexes of Cu(II) have been synthesized and characterized, showing varied magnetic and catalytic properties. mdpi.comnih.gov

Ruthenium(II): Ruthenium(II) forms stable octahedral complexes with various ligands, including those derived from benzimidazole (B57391), which is structurally related to the cyclized form of 2,3-diaminobenzoic acid. mdpi.com These complexes are often synthesized from precursors like cis-RuCl₂(DMSO)₄. mdpi.com The synthesis of Ru(II) polypyridyl complexes has also been extensively studied. nih.gov

Cobalt(II): The chemistry of cobalt is dominated by the Co(II) oxidation state, which forms a vast number of complexes with various ligands. docbrown.info These complexes are typically octahedral or tetrahedral. science.gov Co(II) complexes with Schiff base ligands derived from the related 3,4-diaminobenzoic acid have been synthesized by reacting the ligand with cobalt(II) acetate. nih.gov

Nickel(II): Nickel(II) complexes commonly exhibit square planar or octahedral geometries. science.govrsc.org The reaction of Ni(II) salts with ligands like N-glycosylpropane-1,3-diamines results in octahedral complexes where the ligand acts in a tridentate fashion. rsc.org Templated synthesis methods are sometimes employed to create complex Ni(II) structures. rsc.org

Mercury(II): Mercury(II) forms complexes with various coordination numbers and geometries, often tetrahedral. reading.ac.ukrsc.org It has been shown to form complexes with multidentate arsenic and phosphorus ligands. rsc.org

Silver(I): While less common in the provided search results, Silver(I) is known to form coordination compounds, often with linear or trigonal planar geometries. Chiral diaminocarbene complexes have been synthesized from their silver(I) precursors. researchgate.net

Zinc(II): Zinc(II) complexes are typically tetrahedral or octahedral. mdpi.com Mono-, bis-, and tris-chelate Zn(II) complexes have been synthesized using imidazo[1,5-a]pyridine (B1214698) ligands, which are structurally analogous to ligands that can be derived from 2,3-diaminobenzoic acid. mdpi.com

Structural Elucidation of Coordination Compounds

The definitive structure of these metal complexes is determined through a combination of analytical methods.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. A shift in the characteristic vibrational frequency of a functional group (e.g., C=O, N-H) upon complexation provides evidence of its coordination.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, particularly the d-d transitions of the metal ion and charge-transfer bands. These spectra are characteristic of the metal's oxidation state and coordination environment. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (like many Zn(II) and some Pd(II) complexes), NMR spectroscopy (¹H and ¹³C) is invaluable for elucidating the structure of the ligand and how it is bound to the metal in solution.

Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the complex, which helps to confirm its empirical formula.

Mass Spectrometry: This technique provides the mass-to-charge ratio of the complex, helping to confirm its molecular weight and composition. nih.gov

The table below summarizes typical coordination geometries for the discussed metal ions.

| Metal Ion | Typical Coordination Geometry |

| Palladium(II) | Square Planar science.gov |

| Copper(II) | Distorted Square-Pyramidal, Octahedral mdpi.com |

| Ruthenium(II) | Octahedral mdpi.com |

| Cobalt(II) | Octahedral, Tetrahedral science.gov |

| Nickel(II) | Square Planar, Octahedral science.govrsc.org |

| Mercury(II) | Tetrahedral reading.ac.uk |

| Silver(I) | Linear, Trigonal Planar |

| Zinc(II) | Tetrahedral, Octahedral mdpi.com |

Catalytic Activity of 2,3-Diaminobenzoic Acid Metal Complexes

The exploration of 2,3-diaminobenzoic acid as a ligand in catalysis is an area that appears to be in its infancy or is not widely reported in publicly accessible research. The presence of two adjacent amino groups and a carboxylic acid moiety suggests that it could act as a versatile chelating agent, potentially stabilizing various metal centers in different oxidation states. This characteristic is often a prerequisite for catalytic activity. However, specific studies focusing on the catalytic applications of its metal complexes are scarce.

Redox Catalysis

Redox catalysis involves catalysts that facilitate oxidation and reduction reactions. Metal complexes often play a central role in these transformations by cycling between different oxidation states. Ligands containing redox-active moieties or those that can stabilize multiple oxidation states of a metal are crucial in designing effective redox catalysts.

While related compounds like o-aminophenols and other aminobenzoic acid isomers have been investigated as ligands in redox-active metal complexes, there is no specific literature available that details the use of 2,3-diaminobenzoic acid metal complexes in redox catalysis. The potential for the amino groups of 2,3-diaminobenzoic acid to participate in redox processes or to modulate the redox potential of a coordinated metal center is a subject that warrants future investigation. Without experimental data, any discussion on this topic would be purely speculative.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are typically catalyzed by transition metal complexes, with the ligand playing a critical role in the catalyst's stability, activity, and selectivity.

The scientific literature contains extensive research on the use of various ligands, including those derived from amino acids, in cross-coupling catalysis. For instance, derivatives of other aminobenzoic acids have been employed in reactions like the Suzuki-Miyaura and Heck couplings. However, a detailed investigation into the efficacy of 2,3-diaminobenzoic acid as a ligand for metal complexes catalyzing such reactions has not been reported. Consequently, there are no research findings or data tables available to be presented on this topic. The unique steric and electronic properties that a 2,3-diaminobenzoic acid ligand might confer upon a catalytic metal center in the context of cross-coupling reactions remain an open area of research.

Advanced Theoretical and Mechanistic Investigations

Computational Chemistry Studies

Computational chemistry has emerged as a powerful tool for elucidating the intricate electronic and photophysical properties of molecules derived from 2,3-Diaminobenzoic acid. These theoretical investigations provide fundamental insights that complement experimental findings, guiding the rational design of new materials.

Density Functional Theory (DFT) is frequently employed to model the ground-state electronic structure of 2,3-Diaminobenzoic acid derivatives and the materials they form. These calculations are crucial for understanding reactivity, electronic transitions, and the modulation of material properties.

Researchers have utilized DFT to investigate the electronic properties of metal-organic frameworks (MOFs) that incorporate aminobenzoic acids as functional components. swan.ac.ukamazonaws.com In studies on zirconium-based MOFs, DFT calculations revealed that introducing aminobenzoic acids as defect-compensating species can shrink the material's band gap. swan.ac.ukamazonaws.com This effect is primarily attributed to the formation of a new Highest Occupied Molecular Orbital (HOMO) that is localized on the grafted aminobenzoic acids, effectively raising the valence band energy. swan.ac.ukamazonaws.com

In the context of carbon dot (CD) formation, DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the electronic structure of molecular fluorophores derived from 2,3-Diaminobenzoic acid (23DBA). researchgate.net These computational studies help confirm the identity of the fluorescent species responsible for the optical properties of the CDs. researchgate.netrsc.org Furthermore, DFT has been applied to understand the reaction mechanisms of related aromatic amines, such as the photochemical hydrogen evolution from o-phenylenediamine (B120857) complexes, providing a deeper understanding of the processes at a molecular level. researchgate.net

Table 1: Representative DFT Calculation Parameters for Aminobenzoic Acid Systems This table is a representative example based on methodologies described in the cited literature.

| Parameter | Value/Method | Purpose | Source(s) |

| Functional | B3LYP | To calculate ground-state electronic structure and geometry. | researchgate.netrsc.org |

| Basis Set | 6-31G(d,p) | Provides a good balance of accuracy and computational cost for organic molecules. | researchgate.netrsc.org |

| Application | Geometry Optimization | To find the lowest energy structure of the molecule. | rsc.org |

| Application | Frequency Calculations | To confirm optimized structures are true minima (no imaginary frequencies). | rsc.org |

| Application | HOMO/LUMO Analysis | To understand electronic transitions and reactivity. | swan.ac.ukamazonaws.com |

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. It is particularly valuable for understanding the photophysical phenomena, such as absorption and fluorescence, observed in derivatives of 2,3-Diaminobenzoic acid.

Experimental and computational studies have confirmed that the fluorescence of carbon dots synthesized from 23DBA originates from molecular states. researchgate.netrsc.org TD-DFT calculations have been instrumental in identifying the specific molecular fluorophores responsible for the observed emission. researchgate.netrsc.org For instance, calculations have demonstrated how the formation of new molecular fluorophores, such as quinoxalino[2,3-b]phenolizine-based structures with varying carboxyl group positions, dictates the emission color. researchgate.netrsc.org

Furthermore, TD-DFT has been applied to study the ground and excited state properties of more complex heterocyclic systems synthesized from 2,3-Diaminobenzoic acid. rsc.org In one such study, TD-DFT calculations using the B3LYP functional helped to rationalize the fluorescence behavior of a benzimidazo[2,1-a]benz[de]isoquinoline-7-one derivative upon interaction with metal ions. rsc.org These theoretical models provide insights into the nature of electronic transitions and how they are affected by the molecular environment, which is crucial for the development of fluorescent sensors. rsc.org The use of TD-DFT has also been noted in studies of photocatalytic processes involving related aromatic amine complexes. researchgate.net

Computational modeling provides profound mechanistic insights that are often difficult to obtain through experimental means alone. For derivatives and products of 2,3-Diaminobenzoic acid, these models have clarified the origins of their unique properties.

A key insight from computational studies on carbon dots derived from 23DBA concerns the mechanism of their red emission. researchgate.netrsc.org Modeling has shown that the position of the carboxyl (–COOH) group on the resulting molecular fluorophore significantly affects the degree of intramolecular charge transfer (ICT). researchgate.netrsc.org This modulation of ICT directly influences the photon transition band gap, with specific configurations promoting the observed red-shifted emission. researchgate.netrsc.org

Investigation of Reaction Mechanisms and Kinetics

Understanding the pathways and rates of chemical reactions involving 2,3-Diaminobenzoic acid and its derivatives is fundamental to controlling product formation and optimizing synthesis.

Derivatives of 2,3-Diaminobenzoic acid, particularly esters and amides, participate in hydrolysis reactions, which are often critical steps in multi-stage syntheses. The hydrolysis of an ester to a carboxylic acid is a key final step in the synthesis of certain biologically active molecules. nih.gov For example, the conversion of an ethyl ester derivative of a benzimidazole (B57391), itself prepared from a 2,3-diaminobenzoic acid precursor, into its active carboxylic acid metabolite is achieved through hydrolysis. nih.gov Similarly, historical studies on the formation of benzimidazoles have confirmed that the hydrolysis of a diacyl derivative to its corresponding monoacyl intermediate is a necessary first step in the reaction sequence. instras.com While these transformations are synthetically important, detailed computational or kinetic studies focusing specifically on the hydrolysis mechanisms of 2,3-Diaminobenzoic acid derivatives are not extensively detailed in the surveyed literature.

The synthesis of fluorescent carbon dots (CDs) from 2,3-Diaminobenzoic acid and its hydrochloride salt has been the subject of detailed mechanistic investigation. rsc.orgmdpi.com The prevailing theory, supported by both experimental and computational evidence, is that the photoluminescence of these CDs arises not from quantum confinement effects of a carbon core, but from the formation of distinct molecular fluorophores during the synthesis process. researchgate.netrsc.org

The formation mechanism is believed to proceed through polymerization and dehydration of the 2,3-Diaminobenzoic acid precursor during hydrothermal or solvothermal treatment. mdpi.comresearchgate.net The carboxyl groups on the precursor molecule can create an acidic environment and act as a catalyst for the condensation reactions. researchgate.netrsc.org This process leads to the formation of new, highly conjugated molecular fluorophores. researchgate.netrsc.org Studies have identified specific molecules, like QXPDAA-1 and QXPDAA-2, as the species responsible for the red fluorescence of CDs derived from 23DBA. researchgate.netrsc.org The varied emission colors (e.g., red, yellow, orange) observed in CDs from this precursor are attributed to the formation of different molecular fluorophores or emission centers within the CD structure. rsc.orgmdpi.com The conjugated structure of the 2,3-Diaminobenzoic acid itself is considered essential for producing the unique dual-emission properties seen in some of the resulting CDs. mdpi.com

Emerging Research Frontiers and Future Perspectives

Novel Derivative Synthesis and Application Exploration